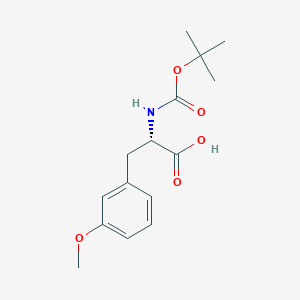

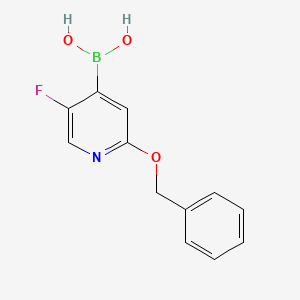

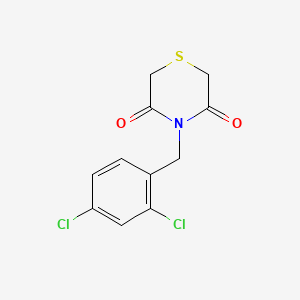

![molecular formula C8H6BrNO2 B2444403 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1260672-39-6](/img/structure/B2444403.png)

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that is part of the benzoxazine family . Benzoxazines are a type of phenolic resin, known for their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The synthesis of benzoxazine compounds often involves the reaction of suitable raw materials . For instance, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another method reported the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of benzoxazine compounds can be characterized by various spectroscopic techniques. For example, the structure of a new benzoxazine monomer was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions. For instance, the polymerization behavior of a new benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . Another study reported a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Physical And Chemical Properties Analysis

Benzoxazine compounds exhibit excellent physical and chemical properties. For example, a new benzoxazine monomer showed better thermal stability as evidenced by the 5% and 10% weight-loss temperatures of the cross-linked polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Applications De Recherche Scientifique

Asymmetric Synthesis of Chiral Dihydrobenzoxazinones

- Significance : These compounds serve as important motifs in biologically active molecules . The efficient methodology achieves high conversion rates, excellent yields, and enantiomeric excess.

Benzoxazinone Derivatives as Bio-Based Resins

- Applications : These bio-based resins find use in sustainable materials, coatings, and adhesives due to their environmentally friendly nature .

Radical Bromination-Induced Synthesis of Benzo[b]pyrrolo[2,1-c][1,4]oxazin-3-ones

Mécanisme D'action

Orientations Futures

Benzoxazine compounds have a wide range of applications in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others . Future research could focus on improving the toughness of polybenzoxazines, designing inherently tough benzoxazine monomers, and exploring new synthesis methods .

Propriétés

IUPAC Name |

5-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWNINZPRWATHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B2444320.png)

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)